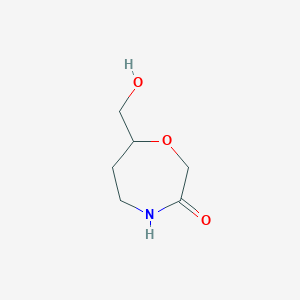
7-(Hydroxymethyl)-1,4-oxazepan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. This could include the starting materials, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiopure 1,4-Oxazepane Derivatives
7-(Hydroxymethyl)-1,4-oxazepan-3-one is used in the synthesis of enantiopure 1,4-oxazepane derivatives through selenocyclofunctionalization. This process results in high yields and diastereoselection, where the cyclization products' regio- and stereochemistry are influenced by factors such as the substitution pattern of the double bond, the nature of the hydroxyl group, and experimental conditions (Nieto, Pérez-Encabo, & Andrés, 2015).
Chemodivergent Synthesis
It has been demonstrated that this compound can be synthesized in a chemodivergent manner from a diastereomeric mixture of trans-3-alkyl- or -3-aryl-N-(2-hydroxyethyl)-N-(1-phenylethyl)oxirane-2-carboxamides. The synthesis allows for the production of 7-alkyl- or 7-aryl-6-hydroxy-1,4-oxazepan-5-ones and is controlled by the choice of cyclization reaction conditions (Aparicio, Terán, & Roa et al., 2011).
Synthesis of Poly(ester amide)s
A series of poly(ester amide)s (PEAs) have been synthesized via organocatalytic ring-opening polymerization of N-acylated-1,4-oxazepan-7-one (OxP) monomers. This process showcases a controlled/living character and is influenced by the N-acylated substituent of monomers. These polymers have potential as biodegradable alternatives to poly(2-oxazoline)s, with properties that vary based on the N-acylated substituent (Wang & Hadjichristidis, 2020).
Formation of Heterocyclic Systems
The compound has been used in the synthesis of spiro-fused heterocyclic systems, specifically in the formation of azirino-pyrazolones. The structure of these compounds was confirmed through various spectroscopic studies and X-ray structure analysis (Holzer, Claramunt, & Pérez-Torralba et al., 2003).
Synthesis of Chiral 1,3-Oxazinan-2-ones
This compound is also a precursor in the synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. These compounds serve as useful intermediates in the creation of pharmaceutical compounds and amino alcohols (Ella-Menye, Sharma, & Wang, 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
7-(hydroxymethyl)-1,4-oxazepan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-3-5-1-2-7-6(9)4-10-5/h5,8H,1-4H2,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLBEOJQFJUQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)COC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
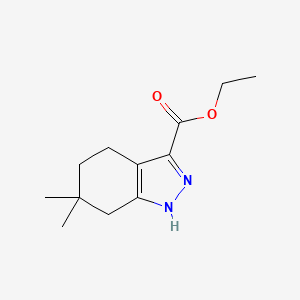
![1-[(4-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2654857.png)
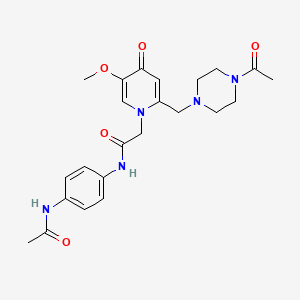

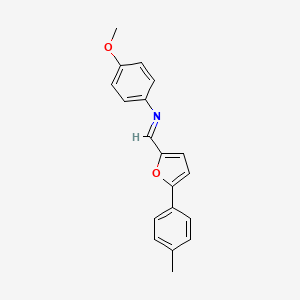
![N-(2-fluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2654863.png)
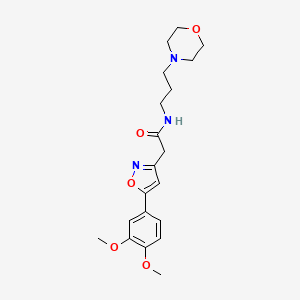
![3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea](/img/structure/B2654868.png)
![4-methyl-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2654871.png)



![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2654875.png)
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-propylpiperidine-3-carboxamide](/img/structure/B2654877.png)
